molecular formula C10H13ClFN B064065 5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride CAS No. 173996-43-5

5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride

Cat. No.: B064065
CAS No.: 173996-43-5
M. Wt: 201.67 g/mol
InChI Key: FRJKMPVYNAZSSG-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride is a chemical compound with the molecular formula C10H13ClFN. It is a fluorinated derivative of tetrahydronaphthylamine, which is known for its applications in various fields of scientific research and industry. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride typically involves the fluorination of tetrahydronaphthylamine. One common method includes the reaction of tetrahydronaphthylamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be reduced to form tetrahydronaphthylamines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Tetrahydronaphthylamines

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride
  • ®-6-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
  • (1R)-5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride

Uniqueness

5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h1-3,8H,4-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJKMPVYNAZSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599299
Record name 5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173996-43-5
Record name 5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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